Ethanone, 2-chloro-1-(2-isoxazolidinyl)-

Description

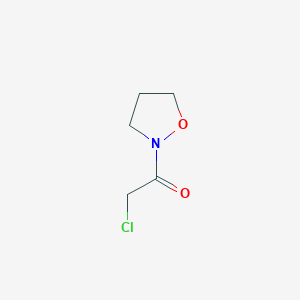

"Ethanone, 2-chloro-1-(2-isoxazolidinyl)-" is a chloro-substituted ethanone derivative featuring an isoxazolidine ring. Isoxazolidine is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name |

2-chloro-1-(1,2-oxazolidin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2/c6-4-5(8)7-2-1-3-9-7/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDVNGSQYAPYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(OC1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-(2-isoxazolidinyl)- typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction yields ester-functionalized isoxazoles in quantitative yields . Another method involves the use of ketoreductase enzymes to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to its corresponding alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and biocatalytic approaches suggests that these methods could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(2-isoxazolidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and isoxazolidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution reagents: Such as halogens and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include:

Oxides: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Substituted derivatives: Formed from substitution reactions.

Scientific Research Applications

Ethanone, 2-chloro-1-(2-isoxazolidinyl)- has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its unique structural properties.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(2-isoxazolidinyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key ethanone derivatives with heterocyclic or aromatic substituents:

Key Observations:

Heterocyclic Influence :

- Thiazole/Thiazolyl Derivatives (e.g., CAS 556025-92-4): The sulfur and nitrogen in the thiazole ring enhance biological activity, as seen in pesticidal or antimicrobial agents .

- Isoxazolidinyl vs. Thiazolyl : Replacing the thiazole’s sulfur with oxygen (as in isoxazolidine) may reduce electrophilicity but improve metabolic stability in drug design.

Substituent Effects :

- Chloro Groups : Increase electrophilicity, aiding nucleophilic substitution reactions (common in intermediates for APIs) .

- Methoxy Groups (CAS 1204-22-4): Electron-donating groups lower reactivity compared to chloro-substituted analogs, favoring use in coupling reactions .

Solubility and Salt Formation :

- The hydrochloride salt in CAS 1803596-25-9 demonstrates enhanced aqueous solubility, a critical factor for bioavailability in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.